(2-Fluoro-6-methylphenyl)(methyl)sulfane
Description
(2-Fluoro-6-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by a phenyl ring substituted with a fluorine atom at the 2-position, a methyl group at the 6-position, and a methylsulfane (-S-CH₃) functional group. This compound belongs to the broader class of sulfane sulfur-containing molecules, which are defined by sulfur atoms in oxidation states of 0 or −1, covalently bonded to other sulfur atoms .
Properties
Molecular Formula |
C8H9FS |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-fluoro-3-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H9FS/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3 |
InChI Key |
DHLDJNXDOSWSGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-methylphenyl)(methyl)sulfane typically involves the reaction of 2-fluoro-6-methylphenyl halides with methylthiolate anions. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. Common solvents used in this reaction include dimethyl sulfoxide and tetrahydrofuran. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the sulfane form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Fluoro-6-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-6-methylphenyl)(methyl)sulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to its target, while the methylsulfane group can modulate its reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The compound’s fluorine and methyl substituents influence its electronic and steric properties. The methyl group at the 6-position introduces steric hindrance, which may affect regioselectivity in further chemical modifications.
Key structural analogs include :
(2-Chloro-6-fluoro-4-methylphenyl)(methyl)sulfane (CAS: 1805227-45-5): Chlorine’s moderate electronegativity may balance reactivity and stability compared to fluorine or bromine analogs .
(3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane (CAS: 1225682-91-6): Methoxymethoxy groups improve solubility in polar solvents, contrasting with the hydrophobic methyl group in the target compound .
Table 1: Structural and Functional Comparisons
| Compound | Substituents | Molecular Formula | Key Properties |
|---|---|---|---|
| (2-Fluoro-6-methylphenyl)(methyl)sulfane | 2-F, 6-CH₃, -S-CH₃ | C₈H₉FS | High electronegativity, moderate steric hindrance |
| (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane | 2-Br, 6-F, 3-CH₃, -S-CH₃ | C₈H₈BrFS | Enhanced halogen bonding, higher molecular weight |
| (2-Chloro-6-fluoro-4-methylphenyl)(methyl)sulfane | 2-Cl, 6-F, 4-CH₃, -S-CH₃ | C₈H₈ClFS | Balanced reactivity, potential agrochemical use |
| (3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane | 3,6-F, 2-OCH₂OCH₃, -S-CH₃ | C₉H₁₀F₂O₂S | Improved solubility, polar functional groups |
Sulfane Sulfur Reactivity
The methylsulfane group (-S-CH₃) in this compound contains labile sulfane sulfur, enabling persulfidation reactions with thiols (-SH) to form persulfides (-SSH) . This reactivity is shared with garlic-derived organosulfur compounds (e.g., diallyl trisulfide), which release sulfane sulfur and hydrogen sulfide (H₂S) in biological systems . However, the fluorine substituent may reduce nucleophilic attack compared to non-fluorinated analogs, altering its interaction with biological targets.
Analytical Challenges and Methods
Sulfane sulfur compounds are notoriously difficult to detect due to their instability. Methods include:
- Cyanide Assay : Reaction with cyanide to form thiocyanate, quantified spectrophotometrically .
- Phosphine Trapping : Reagents like P2 react with sulfane sulfur to form stable adducts detectable via ³¹P NMR .
These techniques could be adapted to study this compound, though its fluorine substituents may require optimization of reaction conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
